7-(furan-2-yl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-(FURAN-2-YL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound that features a unique combination of furan, phenyl, and pyrimido[4,5-d][1,3]diazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(FURAN-2-YL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and phenyl intermediates, followed by their coupling with the pyrimido[4,5-d][1,3]diazine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(FURAN-2-YL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the phenyl and furan rings.
Scientific Research Applications
7-(FURAN-2-YL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7-(FURAN-2-YL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furylmethanol and 2-furylmethylamine share the furan ring structure.
Phenyl Derivatives: Compounds such as 4-methylphenol and 4-methylphenylamine have similar phenyl groups.
Pyrimido[4,5-d][1,3]diazine Derivatives: Compounds like 1,3-dimethylpyrimido[4,5-d][1,3]diazine share the pyrimido[4,5-d][1,3]diazine core.
Uniqueness
What sets 7-(FURAN-2-YL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE apart is its unique combination of furan, phenyl, and pyrimido[4,5-d][1,3]diazine structures, along with the presence of trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H12F6N4O3 |
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Molecular Weight |
458.3 g/mol |
IUPAC Name |
7-(furan-2-yl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12F6N4O3/c1-9-4-6-10(7-5-9)29-14-12(15(30)27-16(29)31)17(18(20,21)22,19(23,24)25)28-13(26-14)11-3-2-8-32-11/h2-8H,1H3,(H,26,28)(H,27,30,31) |
InChI Key |
QFUZYPUAJUUNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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